LogP and Hydrogen Bonding: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid vs. Carbonyl Chloride
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid exhibits a computed LogP of approximately 2.67, whereas its direct derivative, the carbonyl chloride (CAS 380871-34-1), has a significantly higher computed LogP of 3.9 [1]. Additionally, the carboxylic acid possesses one hydrogen bond donor, a feature entirely absent in the carbonyl chloride [1].
| Evidence Dimension | Lipophilicity and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | LogP: 2.67 ; Hydrogen Bond Donor Count: 1 [1] |
| Comparator Or Baseline | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride (CAS 380871-34-1): LogP: 3.9 [1]; Hydrogen Bond Donor Count: 0 [1] |
| Quantified Difference | ΔLogP = 1.23; ΔHydrogen Bond Donor Count = 1 |
| Conditions | Computational prediction using XLogP3 algorithm [1] |
Why This Matters
This significant difference in lipophilicity directly impacts solubility in aqueous and organic phases, crucial for optimizing reaction conditions in amide bond formation and other coupling reactions.
- [1] PubChem Compound Summary for CID 4484927. National Center for Biotechnology Information (2025). 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4484927 View Source
